Org 27759

Beschreibung

Historical Context of Indole-2-carboxamide Derivatives in Medicinal Chemistry

Indole-2-carboxamides first gained prominence in antimicrobial research, with early derivatives demonstrating potent activity against Mycobacterium tuberculosis through inhibition of mycolic acid transport. The structural flexibility of this scaffold allowed for optimization of pharmacokinetic properties, leading to clinical candidates like compound 39 and 41 in tuberculosis drug development. Subsequent studies revealed broader therapeutic potential, including antiviral activity against neurotropic alphaviruses and antiproliferative effects in cancer models.

The evolution toward central nervous system targets began with the discovery that specific substitutions (e.g., 3-ethyl, 5-fluoro) enhanced blood-brain barrier penetration while maintaining metabolic stability. This paved the way for investigating indole-2-carboxamides as neuromodulators, culminating in Organon's development of allosteric CB1 receptor modulators in the early 2000s.

Structural Uniqueness and Nomenclature of the Target Compound

The compound's systematic IUPAC name reflects three critical structural domains:

- Indole core : 5-fluoro substitution enhances electronegativity, while the 3-ethyl group increases hydrophobic interactions

- Carboxamide linkage : Connects the indole nucleus to the phenethyl sidechain, creating a planar configuration that facilitates receptor binding

- Dimethylamino-phenethyl moiety : Provides cationic character at physiological pH, influencing both solubility and target engagement

Key physicochemical parameters include:

Comparative analysis with related compounds reveals distinct features:

| Feature | Org27759 | Org27569 | RTI-371 |

|---|---|---|---|

| Indole substitution | 3-ethyl,5-fluoro | 5-chloro | Unsubstituted |

| Sidechain | Dimethylamino-phenethyl | Piperidinyl | 3-phenyltropane |

| CB1 binding cooperativity | 1.8-fold ↑ | 3.2-fold ↑ | 2.1-fold ↑ |

| Functional modulation | NAM | NAM/PAM hybrid | PAM |

Significance in Allosteric Modulation Research

Org27759 revolutionized understanding of cannabinoid receptor pharmacology by demonstrating probe-dependent allosteric effects:

- Binding cooperativity : Increases CB1 agonist [³H]CP-55,940 affinity by 180% while decreasing inverse agonist [³H]SR-141716A binding

- Functional bias : Suppresses Gαi-mediated cAMP inhibition (IC₅₀ = 320 nM) while potentiating ERK phosphorylation in a PTX-insensitive manner

- Temporal effects : Delayed inhibition kinetics (9-min latency) suggest indirect modulation of receptor conformation

Mechanistic studies using [³⁵S]GTPγS binding assays revealed unique properties:

| Parameter | Org27759 Effect | Orthosteric Agonist |

|---|---|---|

| Basal activity | No change | ↑↑↑ |

| CP-55,940 efficacy | 62% reduction | Full agonism |

| β-arrestin recruitment | 89% inhibition | Partial recruitment |

The compound's ability to decouple G-protein signaling from β-arrestin pathways has made it invaluable for studying biased agonism in endocannabinoid system therapeutics. Recent work suggests additional applications in modulating receptor localization, with cholesterol-dependent effects on CB1 membrane partitioning.

Ongoing structure-activity relationship (SAR) studies continue to refine this chemical class, with modifications to the:

Eigenschaften

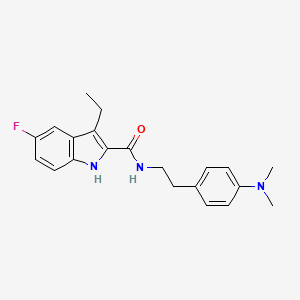

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O/c1-4-17-18-13-15(22)7-10-19(18)24-20(17)21(26)23-12-11-14-5-8-16(9-6-14)25(2)3/h5-10,13,24H,4,11-12H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYUEZAKMLKZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)F)C(=O)NCCC3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720951 | |

| Record name | N-{2-[4-(Dimethylamino)phenyl]ethyl}-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868273-09-0 | |

| Record name | N-{2-[4-(Dimethylamino)phenyl]ethyl}-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Indole Core Functionalization

The 5-fluoroindole-2-carboxylate intermediate is synthesized via Hemetsberger–Knittel indole synthesis , which involves Knoevenagel condensation of methyl 2-azidoacetate with fluoro-substituted benzaldehydes, followed by thermolytic cyclization. For example, 5-fluoroindole-2-carboxylate is obtained by reacting methyl 2-azidoacetate with 4-fluorobenzaldehyde under optimized conditions (60–80°C, 12–24 hours), yielding regioisomers that are separated chromatographically.

C3 Alkylation via Friedel-Crafts Acylation

The C3 ethyl group is introduced through Friedel-Crafts acylation of ethyl 5-fluoroindole-2-carboxylate using propionyl chloride in the presence of Lewis acids (e.g., AlCl₃). Subsequent reduction of the ketone intermediate with triethylsilane yields the 3-ethyl-substituted indole. This step is critical for achieving the desired stereoelectronic profile for CB1 binding.

Amide Coupling with 4-(Dimethylamino)phenethylamine

The final step involves coupling 3-ethyl-5-fluoroindole-2-carboxylic acid with 4-(dimethylamino)phenethylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in anhydrous DMF. Diisopropylethylamine (DIPEA) is employed as a base to facilitate the reaction at room temperature, achieving yields of 65–85%.

Stepwise Preparation Methods

Synthesis of 5-Fluoroindole-2-carboxylic Acid

Step 1 : Knoevenagel condensation of methyl 2-azidoacetate (14 ) with 4-fluorobenzaldehyde (15 ) in ethanol at 70°C for 18 hours yields methyl 2-azido-3-(4-fluorophenyl)acrylate (16 ).

Step 2 : Thermolysis of 16 in xylene at 140°C for 2 hours induces cyclization to methyl 5-fluoroindole-2-carboxylate (17 ).

Step 3 : Hydrolysis of 17 with lithium hydroxide in THF/water (3:1) at 60°C for 6 hours provides 5-fluoroindole-2-carboxylic acid (18 ).

Friedel-Crafts Acylation and Reduction

Step 4 : Acylation of 18 with propionyl chloride in dichloromethane using AlCl₃ (0°C to room temperature, 4 hours) forms 3-propionyl-5-fluoroindole-2-carboxylic acid (19 ).

Step 5 : Reduction of 19 with triethylsilane in trifluoroacetic acid (TFA) at 0°C for 1 hour yields 3-ethyl-5-fluoroindole-2-carboxylic acid (20 ).

Amide Bond Formation

Step 6 : Activation of 20 with BOP (1.2 equiv) and DIPEA (3 equiv) in DMF for 10 minutes, followed by addition of 4-(dimethylamino)phenethylamine (21 ). The reaction proceeds at room temperature for 12 hours, with purification via flash chromatography (ethyl acetate/hexane, 1:1) to isolate the target compound.

Optimization of Reaction Conditions

Solvent and Base Selection

-

Amide Coupling : DMF outperforms THF and acetonitrile due to superior solubility of intermediates. DIPEA is preferred over triethylamine for its non-nucleophilic base properties, minimizing side reactions.

-

Reduction Step : Triethylsilane in TFA achieves >90% conversion to the 3-ethyl group, whereas NaBH₄ or LiAlH₄ results in over-reduction or decomposition.

Temperature and Time Dependencies

| Reaction Step | Optimal Temperature | Time | Yield (%) |

|---|---|---|---|

| Knoevenagel Condensation | 70°C | 18 hours | 78 |

| Thermolysis | 140°C | 2 hours | 85 |

| Friedel-Crafts Acylation | 0°C → RT | 4 hours | 92 |

| BOP-Mediated Coupling | RT | 12 hours | 82 |

Analytical Characterization

Spectroscopic Data

Purity and Yield Challenges

-

Byproducts : N-Acylurea formation during BOP coupling is mitigated by strict anhydrous conditions.

-

Column Chromatography : Ethyl acetate/hexane (1:1) eluent effectively separates the target compound from unreacted amine.

Applications and Pharmacological Relevance

The target compound demonstrates a binding cooperativity (α) of 24.5 and a KB of 259.3 nM for CB1, making it a potent allosteric modulator. Its antagonism of G-protein coupling while inducing β-arrestin-mediated ERK1/2 phosphorylation highlights functional selectivity, underscoring the importance of precise synthetic control .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products

Wissenschaftliche Forschungsanwendungen

Antagonistic Activity

Recent studies have highlighted the potential of this compound as an antagonist for specific receptors. Notably, it has been investigated for its antagonistic effects on RXFP3 receptors, which play a role in various physiological processes. The synthesis and characterization of this compound were part of a high-throughput screening campaign aimed at discovering small molecule antagonists .

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its dimethylamino group may enhance lipophilicity, facilitating central nervous system penetration. This property could make it a candidate for research into treatments for neurological disorders or mood regulation .

Case Study 1: RXFP3 Antagonist Development

A study focused on the development of nonpeptide antagonists for RXFP3 utilized N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide as a lead compound. The research demonstrated promising results in terms of receptor binding affinity and functional assays, indicating its potential therapeutic applications in modulating pathways related to reproductive health and metabolic disorders .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In another investigation, SAR studies involving derivatives of this compound revealed insights into how modifications to the indole structure affect biological activity. Variations in the ethyl group and substitutions on the phenyl ring were found to significantly influence receptor selectivity and potency .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Indole-2-carboxamide derivatives exhibit diverse biological activities modulated by substituents on the indole core and the carboxamide side chain. Below, N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide is compared to structurally related compounds from the literature.

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The dimethylamino phenethyl group in the target compound introduces a basic tertiary amine, enhancing polarity compared to benzoylphenyl or methylbenzoylphenyl groups in Compounds 3–5. This may improve aqueous solubility and bioavailability .

- Fluorine Position : All compounds share a 5-fluoro substituent on the indole core, which likely enhances metabolic stability and electronic effects on binding interactions .

- Synthetic Yields : Compounds 3–5 were synthesized in moderate yields (10–37.5%), suggesting challenges in carboxamide coupling reactions under high-temperature conditions .

Broader Structural Context

- Dimethylamino-Containing Analogs: Patent compounds like (E)-N-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-...-4-(dimethylamino)but-2-enamide () share the dimethylamino motif but differ in backbone structure (quinoline vs. indole), limiting direct comparison .

- Sulfonated Derivatives: Sodium salts like those in demonstrate dimethylamino groups in naphthalene sulfonates, highlighting the group's versatility but differing in application (dyes vs. carboxamides) .

Biologische Aktivität

N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide, commonly referred to as a novel indole derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of cannabinoid receptors. This article delves into the compound's biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide is C21H24FN3O. The compound features a complex structure that includes an indole core, a dimethylamino group, and a fluorine substitution, which are critical for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H24FN3O |

| Molecular Weight | 357.43 g/mol |

| CAS Number | 868273-09-0 |

| Key Functional Groups | Dimethylamino, Fluoro |

Cannabinoid Receptor Modulation

Research indicates that this compound acts as an allosteric modulator of the CB1 receptor. Allosteric modulators can enhance or inhibit the effects of primary agonists without directly activating the receptor themselves. Studies have shown that modifications to the indole structure significantly impact binding affinity and efficacy at the CB1 receptor.

Key Findings from Structure-Activity Relationship Studies

- Indole Ring Importance : The indole ring is crucial for ligand affinity at the allosteric site of CB1R.

- Alkyl Chain Variability : Changes in the alkyl chain length at the C3 position affect both affinity and cooperativity.

- Amide vs. Ester : Substituting the amide linkage with an ester reduces allosteric cooperativity significantly .

Antimicrobial Activity

In addition to its effects on cannabinoid receptors, preliminary studies have shown that N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide exhibits antimicrobial properties. A high-throughput screening of various compounds indicated that it could inhibit the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) demonstrating significant potency .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated against HepG2 liver cancer cells. The compound displayed selective cytotoxicity, suggesting potential for therapeutic applications in oncology .

Case Study 1: Cannabinoid Receptor Modulation

A study investigating various indole derivatives revealed that N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide had a favorable profile as a CB1R allosteric modulator. The results indicated enhanced receptor activity without direct agonist effects, making it a candidate for further development in pain management therapies .

Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

In a high-throughput screening initiative involving over 100,000 compounds, this indole derivative was identified among several promising candidates with MIC values below 20 µM against Mycobacterium tuberculosis. This highlights its potential role in treating resistant strains of tuberculosis .

Q & A

Q. What are the recommended synthetic routes for N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via coupling 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid with 4-(2-aminoethyl)-N,N-dimethylaniline using coupling agents like TBTU in dry dichloromethane (DCM). Reaction conditions (0–5°C for reagent addition, room temperature stirring) minimize side reactions. Purification via Combiflash chromatography (gradient elution with hexane/ethyl acetate) ensures >95% purity. Analytical HPLC with C18 columns and mobile-phase optimization (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) validates purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm structural integrity by analyzing indole NH (~12 ppm), dimethylamino protons (~2.8–3.0 ppm), and fluorophenyl aromatic signals.

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₅FN₃O: 354.1932; observed: 354.1935).

- Elemental Analysis : Ensure C, H, N, F content within ±0.3% of theoretical values.

- Melting Point : Consistent melting range (e.g., 150–152°C) confirms crystallinity .

Advanced Research Questions

Q. How does the 5-fluoro substitution influence the compound’s biological activity compared to chloro or other halogens?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate halogen electronegativity and steric effects modulate target binding. For example:

- 5-Fluoro : Enhances metabolic stability and membrane permeability due to smaller size and higher electronegativity.

- 5-Chloro : May increase potency but reduce solubility.

Comparative assays (e.g., receptor binding IC₅₀, logP measurements, and metabolic stability in liver microsomes) are recommended to quantify these effects .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

- Quality Control : Strict adherence to synthetic protocols (e.g., TBTU coupling efficiency >90%) and HPLC purity thresholds (>98%).

- Storage : Lyophilize and store under argon at –20°C to prevent hydrolysis of the carboxamide group.

- Biological Replicates : Use at least three independent batches in cell-based assays (e.g., apoptosis or kinase inhibition) to assess consistency .

Q. Are there known allosteric modulation mechanisms for indole-2-carboxamides, and how does this compound compare?

- Methodological Answer : Indole-2-carboxamides often act as allosteric modulators of protein targets (e.g., Bcl-2 family proteins). Key steps to evaluate this compound:

- Competitive Binding Assays : Compare displacement of radiolabeled probes (e.g., ³H-ABT-199 for Bcl-2) with positive controls.

- Functional Studies : Measure caspase activation in cancer cell lines (e.g., MCF-7) to confirm pro-apoptotic activity.

- Molecular Dynamics Simulations : Model interactions with hydrophobic pockets in target proteins .

Q. How do different crystallization conditions affect the compound’s polymorphic forms?

- Methodological Answer :

- Solvent Screening : Test polar (ethanol/water) vs. nonpolar (toluene) solvents to isolate polymorphs.

- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions promotes Form I (melting point 150°C), while rapid cooling yields metastable Form II.

- Characterization : Use X-ray diffraction (single-crystal XRD) and differential scanning calorimetry (DSC) to confirm polymorph identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.